

Parsaclisib Clinical Profile & Adverse Event Management

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Compound Focus: Parsaclisib

CAS No.: 1426698-88-5

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Parsaclisib is a next-generation, potent, and highly selective oral inhibitor of the PI3K δ isoform, with over 10,000-fold greater selectivity for PI3K δ than other isoforms [1] [2]. This selectivity was optimized to minimize toxicities linked to earlier PI3K inhibitors [1].

Efficacy in Relapsed/Refractory Follicular Lymphoma Recent phase II studies demonstrate strong efficacy, particularly in Japanese and broader patient populations with follicular lymphoma (FL).

Study Population	Objective Response Rate (ORR)	Complete Response (CR) Rate	Most Common Treatment-Emergent Adverse Events (TEAEs)	Discontinuation due to TEAEs
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| Japanese R/R FL Patients (CITADEL-213) [1] | 88.1% (74.4–96.0 CI) | 23.8% | Diarrhea (28.6%; grade ≥ 3 , 7.1%) Stomatitis (23.8%; grade ≥ 3 , 11.9%) | 11.9% | | Global R/R FL Patients (CITADEL-203) [1] | Data Not Detailed | Data Not Detailed | Demonstrated "manageable safety profile" | Information Not Specified |

Managing Gastrointestinal Toxicity Gastrointestinal events, particularly diarrhea, are a known class effect of PI3K δ inhibitors. Key management insights include:

- **Dosing Regimen:** Clinical studies often use a **daily induction dose (e.g., 20 mg once daily) followed by a lower maintenance dose (e.g., 2.5 mg once daily)**. This strategy was implemented to provide sufficient pathway inhibition while reducing the frequency of late-onset adverse events [1].

- **Toxicity Profile:** Diarrhea was the most common TEAE in the CITADEL-213 trial, but most cases were low-grade [1]. PI3K δ inhibition can disrupt regulatory T cell function, contributing to immune-mediated toxicities like colitis [3].

UPLC-MS/MS Method for Parsaclisib Quantification

For preclinical and clinical pharmacokinetic studies, a rapid and specific UPLC-MS/MS method has been developed and validated for determining **parsaclisib** concentration in biological matrices [4].

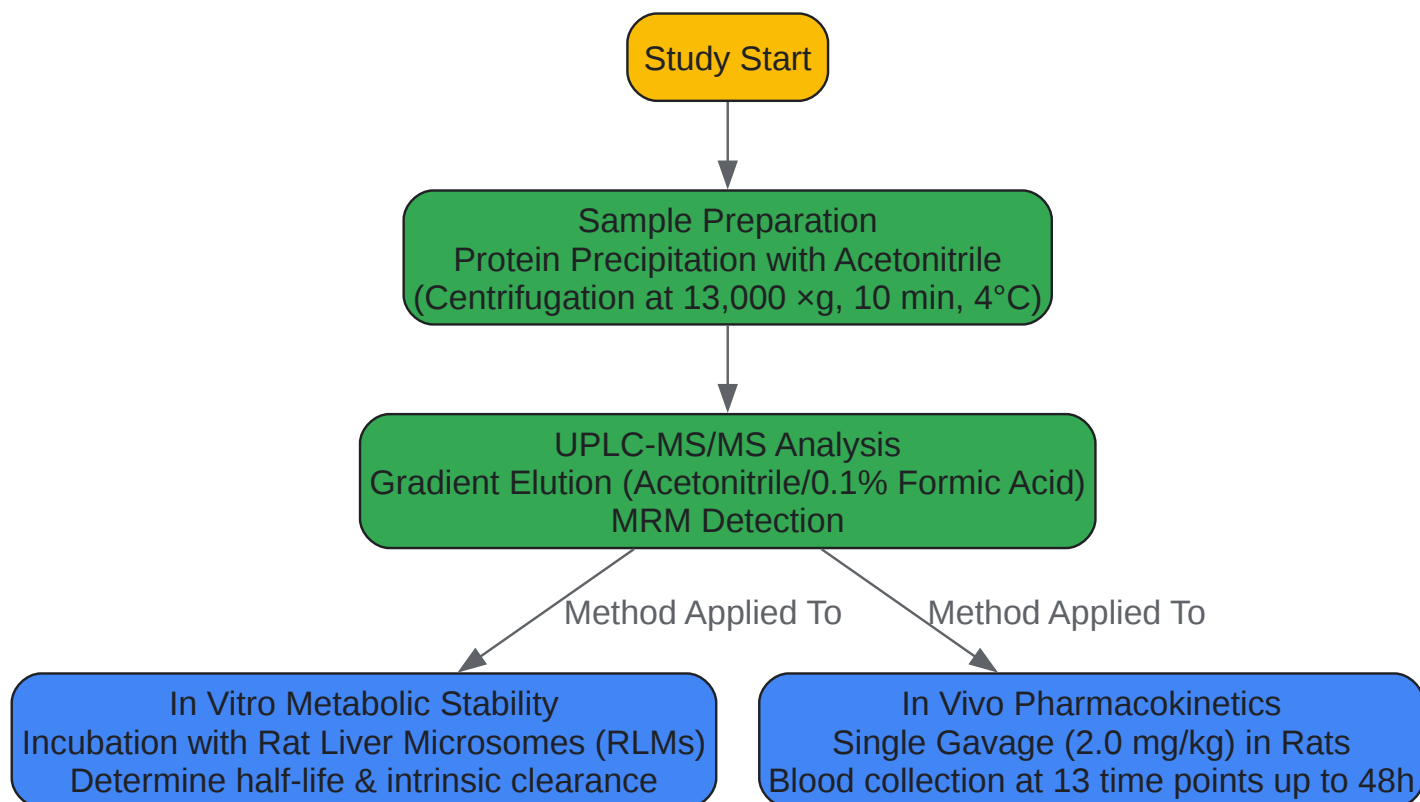
Chromatographic and Mass Spectrometry Conditions

- **Apparatus:** Waters ACQUITY UPLC I-Class system coupled with a Xevo TQ-S triple quadrupole mass spectrometer [4].
- **Column:** ACQUITY UPLC BEH C18 (2.1 mm \times 50 mm, 1.7 μ m) [4].
- **Mobile Phase:** Gradient elution using **acetonitrile and 0.1% formic acid** at a flow rate of 0.3 mL/min [4].
- **Detection:** Multiple Reaction Monitoring (MRM) mode.
 - **Parsaclisib:** m/z 432.92 \rightarrow 150.01 (Collision Energy: 20 eV) [4].
 - **Internal Standard (Pilaralisib):** m/z 540.93 \rightarrow 455.87 (Collision Energy: 21 eV) [4].
- **Run Time:** 2.0 minutes per sample [4].

Sample Preparation and Method Validation

- **Preparation:** Simple **protein precipitation** using acetonitrile at a 1:3 ratio (plasma:acetonitrile) [4].
- **Validation:** The method showed acceptable performance [4].
 - **Linearity:** 2 - 2000 ng/mL.
 - **Precision:** Intra- and inter-day precision < 8.6%.
 - **Stability:** Reliable under analysis and storage conditions.

Below is the experimental workflow for quantifying **parsaclisib** and investigating its pharmacokinetics:



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Key Insights for Researchers

- **Differentiated Profile:** **Parsaclisib**'s high selectivity for PI3K δ is a key design feature aimed at improving the therapeutic window compared to earlier, less selective inhibitors [1] [2].
- **Monitoring is Crucial:** Despite a potentially improved safety profile, **hepatotoxicity and gastrointestinal toxicity (diarrhea, colitis) remain important monitoring parameters** [4] [3]. The developed UPLC-MS/MS method is vital for investigating drug exposure and toxicity correlations.
- **Regulatory Context:** Note that as of the latest information, **parsaclisib is not FDA-approved**, and its development status should be confirmed [5]. The broader PI3K inhibitor class has faced challenges, including market withdrawals of other agents due to toxicity and confirmatory trial failures [3].

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